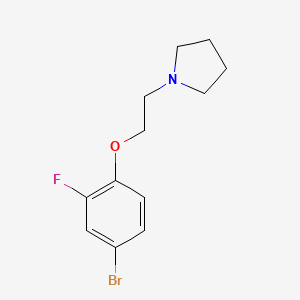
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C12H15BrFNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both bromine and fluorine substituents on a phenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine typically involves the reaction of 4-bromo-2-fluorophenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyethylpyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学的研究の応用
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
類似化合物との比較
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)pyrrolidine can be compared with other similar compounds, such as:
- 1-(2-(4-Chloro-2-fluorophenoxy)ethyl)pyrrolidine
- 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine
- 1-(2-(4-Bromo-2-methylphenoxy)ethyl)pyrrolidine
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly impact their chemical properties, reactivity, and potential applications. The unique combination of bromine and fluorine in this compound makes it distinct and valuable for specific research purposes.
特性
分子式 |
C12H15BrFNO |
|---|---|
分子量 |
288.16 g/mol |
IUPAC名 |
1-[2-(4-bromo-2-fluorophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H15BrFNO/c13-10-3-4-12(11(14)9-10)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 |
InChIキー |
DPULGGCHGJQPMP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



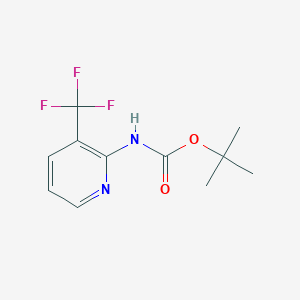

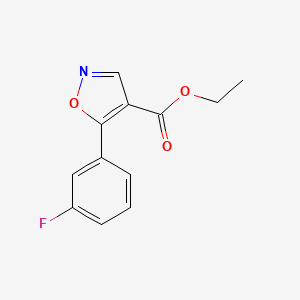
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
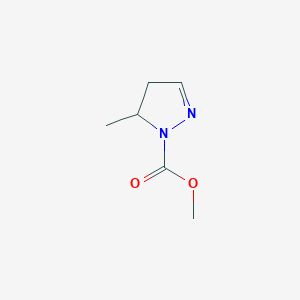
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
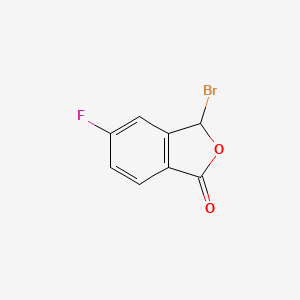

![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
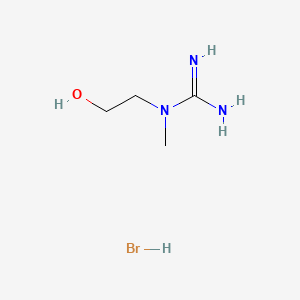
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)


